Methyl 3-hydroxy-2-methoxybenzoate

Description

Contextualization within Benzoate (B1203000) Ester Chemistry and Aromatic Compounds

Aromatic compounds are a significant class of organic molecules characterized by a planar, cyclic structure with a delocalized pi-electron system, which imparts unique stability. byjus.comnumberanalytics.comopenaccessjournals.com This class includes a wide array of substances, from the simple benzene (B151609) ring to more complex structures found in pharmaceuticals and natural products. numberanalytics.comopenaccessjournals.comwikipedia.org Benzoate esters, a subgroup of aromatic compounds, are derived from benzoic acid and various alcohols. chemicalbull.com They are recognized for their often pleasant aromas and are utilized in industries such as food and fragrance. chemicalbull.comacs.org

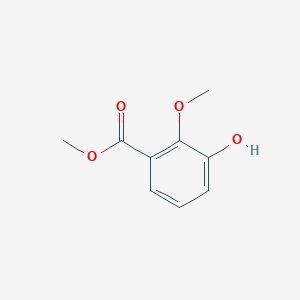

Methyl 3-hydroxy-2-methoxybenzoate, with the chemical formula C9H10O4, is a specific benzoate ester. nih.gov Its structure features a benzene ring substituted with a methyl ester group, a hydroxyl group, and a methoxy (B1213986) group. This combination of functional groups on the aromatic ring influences its chemical properties and reactivity.

Structural Isomerism of Hydroxy-Methoxybenzoate Esters: A Comparative Perspective

Structural isomers are molecules that share the same molecular formula but have different arrangements of atoms. In the case of hydroxy-methoxybenzoate esters, the positions of the hydroxyl (-OH) and methoxy (-OCH3) groups on the benzene ring can vary, leading to ten possible isomers. diva-portal.org This isomerism is crucial as it significantly impacts the physical and chemical properties of each compound.

For instance, methyl 2-hydroxy-3-methoxybenzoate and methyl 4-hydroxy-3-methoxybenzoate (also known as methyl vanillate) are two common isomers of the title compound. scbt.comnist.gov While all three share the same molecular formula, the differing placement of the functional groups leads to variations in properties such as melting point, boiling point, and biological activity. A study investigating the antifeedant activity of all ten isomers on the pine weevil Hylobius abietis found that methyl 2-hydroxy-3-methoxybenzoate exhibited the strongest effect, highlighting the importance of substituent positioning. diva-portal.org

Here is a comparison of the physical properties of this compound and two of its isomers:

| Property | This compound | Methyl 2-hydroxy-3-methoxybenzoate | Methyl 4-hydroxy-3-methoxybenzoate |

| Molecular Formula | C9H10O4 | C9H10O4 | C9H10O4 |

| Molecular Weight | 182.17 g/mol nih.gov | 182.17 g/mol scbt.com | 182.1733 g/mol nist.gov |

| Melting Point | Not specified | 65-68 °C sigmaaldrich.com | Not specified |

| CAS Number | 2169-25-7 nih.gov | 6342-70-7 sigmaaldrich.com | 3943-74-6 nist.gov |

Overview of Current Research Trajectories Involving this compound and its Analogues

Research into this compound and its analogues is driven by their potential applications in various fields. One significant area of investigation is their role as intermediates in the synthesis of more complex molecules. For example, a retracted paper described a novel synthesis of the anti-cancer drug Gefitinib starting from methyl 3-hydroxy-4-methoxybenzoate. mdpi.com This highlights the utility of these compounds as building blocks in medicinal chemistry.

Furthermore, the biological activities of these esters are a subject of ongoing study. As previously mentioned, research has explored the antifeedant properties of hydroxy-methoxybenzoate esters against forest pests. diva-portal.org The varying effectiveness among the isomers underscores the structure-activity relationship and the potential for developing targeted and environmentally friendly pest control agents. diva-portal.org

Analogues of this compound, such as other substituted benzoate esters, are also of interest. For instance, ethyl benzoate, a simpler analogue, is a known flavoring agent and fragrance component found in various fruits. acs.orgnih.gov The study of these related compounds provides a broader understanding of how different substituents on the benzoate core influence their properties and potential uses.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxy-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRCBDHKPQKBBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564341 | |

| Record name | Methyl 3-hydroxy-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2169-25-7 | |

| Record name | Methyl 3-hydroxy-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profile of Methyl 3 Hydroxy 2 Methoxybenzoate

Reactivity of the Ester Functional Group

The ester functional group (-COOCH₃) is a primary site for nucleophilic acyl substitution reactions. Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring.

Ester hydrolysis is a fundamental reaction that can be catalyzed by either acid or base. The alkaline hydrolysis of benzoate (B1203000) esters typically proceeds through a stepwise mechanism involving a tetrahedral intermediate. jcsp.org.pk The rate of this reaction is sensitive to the nature and position of substituents on the benzene (B151609) ring.

The process begins with the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This rate-determining step forms a negatively charged tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) ion as a leaving group and forming a carboxylate salt, which is then protonated in a final workup step to yield the carboxylic acid.

Kinetic studies on substituted methyl benzoates reveal that electron-withdrawing groups generally accelerate the rate of hydrolysis by stabilizing the transition state, while electron-donating groups have the opposite effect. zenodo.org In Methyl 3-hydroxy-2-methoxybenzoate, the methoxy (B1213986) group (-OCH₃) and the hydroxyl group (-OH) are electron-donating through resonance, which would be expected to decrease the electrophilicity of the carbonyl carbon and thus slow the rate of hydrolysis compared to unsubstituted methyl benzoate. However, the hydroxyl group can also participate in intramolecular hydrogen bonding, which may influence the reaction kinetics. zenodo.org

Table 1: Factors Influencing Alkaline Hydrolysis of Substituted Methyl Benzoates

| Factor | Effect on Carbonyl Carbon | Influence on Hydrolysis Rate | Rationale |

|---|---|---|---|

| Electron-Donating Groups (-OH, -OCH₃) | Decrease electrophilicity (less positive charge) | Decrease | The nucleophilic attack by OH⁻ is less favorable. zenodo.org |

| **Electron-Withdrawing Groups (-NO₂) ** | Increase electrophilicity (more positive charge) | Increase | The nucleophilic attack by OH⁻ is more favorable. |

| Steric Hindrance (Ortho substituents) | Can impede access to the carbonyl carbon | Decrease | Physical blocking of the reaction site. jcsp.org.pk |

| Intramolecular Hydrogen Bonding | Can stabilize the ground state or transition state | Variable | The net effect depends on the relative stabilization of the reactant versus the transition state. zenodo.org |

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is often catalyzed by an acid or a base. For this compound, the methyl group can be replaced by other alkyl or aryl groups by reacting it with a different alcohol in the presence of a suitable catalyst.

The reaction can be performed with a wide range of primary and secondary alcohols. researchgate.net The use of metal triflate salts, such as Aluminum triflate (Al(OTf)₃), has been shown to be effective in catalyzing the transesterification of methyl esters with higher alcohols, including ethanol, propanol, and butanol. itb.ac.id The reaction typically requires elevated temperatures to proceed at a reasonable rate. itb.ac.id The general mechanism involves the activation of the ester carbonyl group by the catalyst, followed by nucleophilic attack from the new alcohol.

Table 2: Examples of Alcohols for Transesterification of Methyl Esters

| Alcohol Type | Example Alcohols | General Reactivity |

|---|---|---|

| Primary Alcohols | Ethanol, n-Propanol, n-Butanol | Generally high reactivity and conversion rates. itb.ac.id |

| Secondary Alcohols | Isopropanol, Isobutanol | Generally reactive, may require slightly more forcing conditions than primary alcohols. itb.ac.id |

| Tertiary Alcohols | tert-Butanol | Typically unreactive due to significant steric hindrance. itb.ac.id |

Aromatic Ring Functionalization and Substituent Effects

The benzene ring of this compound is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the combined directing effects of the three substituents already present on the ring.

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. grabmyessay.com The -OH and -OCH₃ groups are strong activating groups and ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. Conversely, the methyl ester group (-COOCH₃) is a deactivating group and a meta-director. rsc.org

In the case of this compound, the powerful activating effects of the hydroxyl and methoxy groups dominate the directing influence. The available positions for substitution are C4, C5, and C6.

The -OH group at C3 directs to positions C4 (ortho) and C6 (para).

The -OCH₃ group at C2 directs to position C5 (para).

The -COOCH₃ group at C1 directs to position C5 (meta).

Therefore, an incoming electrophile, such as the nitronium ion (NO₂⁺) in a nitration reaction, would be directed primarily to positions 4, 5, and 6, likely resulting in a mixture of products. Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. aiinmr.com The reaction must often be kept at a low temperature to prevent multiple nitrations of the activated ring. youtube.com A similar compound, methyl 3-hydroxy-4-methoxybenzoate, undergoes nitration when treated with nitric acid in acetic acid. nih.gov

Table 3: Directing Effects of Substituents on this compound

| Substituent | Position | Type | Directing Influence |

|---|---|---|---|

| -COOCH₃ | C1 | Deactivating | Meta (to C3, C5) |

| -OCH₃ | C2 | Activating | Ortho, Para (to C1, C3, C5) |

| -OH | C3 | Activating | Ortho, Para (to C2, C4, C6) |

The phenolic hydroxyl group is a key center for antioxidant activity and is susceptible to oxidation. researchgate.net The antioxidant capacity of phenolic compounds is directly related to the number and position of these hydroxyl groups. researchgate.net The presence of the electron-donating methoxy group in the ortho position can lower the oxidation potential of the phenolic hydroxyl group, facilitating the stabilization of the resulting phenoxy radical. researchgate.net

Oxidation of the phenolic group can proceed through various mechanisms, including hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT). researchgate.netcncb.ac.cn These reactions convert the phenol (B47542) into a phenoxy radical, which is a key step in its role as a free-radical scavenger. Under stronger oxidizing conditions, phenols can be oxidized to quinones. The specific products formed depend on the oxidant used and the reaction conditions.

While the existing substituents (-OH, -OCH₃, -COOCH₃) are generally not susceptible to reduction under typical conditions, substituents introduced onto the ring via electrophilic aromatic substitution can be reduced. For instance, a nitro group (-NO₂) introduced during nitration can be readily reduced to an amino group (-NH₂).

This transformation is a crucial step in the synthesis of many complex molecules. nih.gov A common and effective method for this reduction is the use of powdered iron in acetic acid. nih.govmdpi.com Other methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel, or using other reducing agents like tin chloride in hydrochloric acid. The choice of reducing agent can be critical to avoid the reduction of other functional groups in the molecule.

Nucleophilic Aromatic Substitution on Halogenated Analogues

Halogenated derivatives of this compound serve as versatile substrates for nucleophilic aromatic substitution (SNAr) reactions. These transformations are crucial for constructing more complex molecular architectures, particularly for forging new carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. The reactivity of the aryl halide is significantly influenced by the nature of the halogen and the presence of activating groups on the aromatic ring. chemistrysteps.comlibretexts.org

A prominent reaction in this class is the Ullmann condensation, a copper-promoted conversion of aryl halides into aryl ethers, thioethers, and amines. wikipedia.orgorganic-chemistry.org In the context of halogenated this compound analogues, this reaction typically involves coupling with an alcohol or an amine in the presence of a copper catalyst. Traditional Ullmann reactions often necessitate harsh conditions, including high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), elevated temperatures (frequently exceeding 200°C), and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced soluble copper catalysts supported by ligands, which can facilitate the reaction under milder conditions. wikipedia.orgorganic-chemistry.org

The tables below summarize typical conditions for Ullmann-type reactions based on established protocols for similar substrates.

Table 1: Representative Conditions for Ullmann C-O Coupling (Ether Synthesis)

| Parameter | Condition | Reference |

|---|---|---|

| Aryl Halide | Halogenated this compound | N/A |

| Nucleophile | Alcohol or Phenol | wikipedia.org |

| Catalyst | Copper powder, Copper(I) salts (e.g., CuI) | wikipedia.orgorganic-chemistry.org |

| Base | Potassium Hydroxide (KOH), Potassium Carbonate (K₂CO₃) | wikipedia.org |

| Solvent | Dimethylformamide (DMF), N-Methylpyrrolidone (NMP) | wikipedia.org |

| Temperature | >150-210 °C | wikipedia.org |

Table 2: Representative Conditions for Goldberg Reaction (C-N Coupling)

| Parameter | Condition | Reference |

|---|---|---|

| Aryl Halide | Halogenated this compound | N/A |

| Nucleophile | Amine or Aniline (B41778) derivative | wikipedia.org |

| Catalyst | Copper(I) iodide (CuI) with a ligand (e.g., phenanthroline) | wikipedia.org |

| Base | Potassium Hydroxide (KOH), Potassium Phosphate (K₃PO₄) | wikipedia.org |

| Solvent | Dimethylformamide (DMF), Nitrobenzene | wikipedia.org |

| Temperature | High temperatures, often >200°C | wikipedia.org |

Intramolecular Rearrangements and Cyclization Processes

This compound and its derivatives are valuable precursors for the synthesis of heterocyclic systems through intramolecular cyclization. A significant application is the construction of the xanthone (B1684191) (9H-xanthen-9-one) scaffold, a core structure in many naturally occurring, biologically active compounds. nih.govuniroma1.it

The synthesis of xanthones from derivatives of this compound typically proceeds via a diaryl ether intermediate. This intermediate can be formed through a nucleophilic aromatic substitution reaction, such as the Ullmann ether synthesis, where a halogenated analogue of the benzoate reacts with a phenol. up.pt The subsequent and crucial step is an intramolecular electrophilic cycloacylation or cyclodehydration to form the central pyrone ring of the xanthone structure. up.pt

This cyclization is often promoted by strong acids or dehydrating agents. For example, heating a 2-aryloxybenzoic acid (formed after hydrolysis of the methyl ester) with reagents like polyphosphoric acid (PPA), sulfuric acid, or Eaton's reagent facilitates the ring closure onto the adjacent aromatic ring. up.pt

An alternative, one-step approach to xanthones involves the coupling of a substituted benzoate, like this compound, with an aryne precursor, such as a silylaryl triflate. nih.gov This reaction can proceed through a key intermediate generated by the nucleophilic coupling of the aryne and the aryloxide. This intermediate can then undergo an intramolecular electrophilic cyclization to yield the xanthone. nih.gov The reaction conditions, including the choice of solvent and fluoride (B91410) source (e.g., CsF), are critical to favor the cyclization pathway over a simple proton abstraction that would lead to a non-cyclized diaryl ether. nih.gov

The table below outlines a generalized reaction for xanthone synthesis via aryne coupling, highlighting the key components and conditions that influence the outcome.

Table 3: Conditions for One-Step Xanthone Synthesis via Aryne Coupling

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Hydroxybenzoate | This compound | Nucleophilic partner | nih.gov |

| Aryne Precursor | 2-(Trimethylsilyl)aryl triflate | Generates aryne intermediate | nih.gov |

| Fluoride Source | Cesium Fluoride (CsF) | Induces aryne formation | nih.gov |

| Solvent | Tetrahydrofuran (THF) | Reaction medium | nih.gov |

| Temperature | 65 °C | To promote reaction | nih.gov |

| Outcome | Xanthone | Favored product via intramolecular cyclization | nih.gov |

This methodology provides a direct route to the xanthone core, bypassing the need to isolate the diaryl ether intermediate, which is often required in more traditional multi-step syntheses. nih.govup.pt

Spectroscopic and Analytical Characterization of Methyl 3 Hydroxy 2 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following sections detail the expected ¹H and ¹³C NMR characteristics, along with the utility of two-dimensional NMR techniques for the complete structural assignment of Methyl 3-hydroxy-2-methoxybenzoate.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the ester methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic environment of each proton.

The three aromatic protons on the benzene (B151609) ring are expected to appear as a coupled system. The proton at C6 will likely be a doublet, coupled to the proton at C5. The proton at C4 should also appear as a doublet, coupled to the proton at C5. The proton at C5 is expected to be a triplet (or more accurately, a doublet of doublets) due to coupling with the protons at C4 and C6. The hydroxyl proton (-OH) will typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. The two methoxy groups (-OCH₃) and the ester methyl group (-COOCH₃) are expected to appear as sharp singlets, as they have no adjacent protons to couple with.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~6.9 - 7.1 | d | ~8.0 |

| H-5 | ~7.3 - 7.5 | t | ~8.0 |

| H-6 | ~7.0 - 7.2 | d | ~8.0 |

| 2-OCH₃ | ~3.8 - 4.0 | s | - |

| 3-OH | ~5.0 - 6.0 | br s | - |

| COOCH₃ | ~3.9 | s | - |

Note: Predicted values are based on analogous compounds and standard chemical shift tables. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.

The carbonyl carbon of the ester group is expected to have the most downfield chemical shift. The aromatic carbons will appear in the region of approximately 110-160 ppm. The carbons directly attached to oxygen atoms (C2 and C3) will be more deshielded. The methoxy and ester methyl carbons will appear at the most upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~120 - 125 |

| C2 | ~150 - 155 |

| C3 | ~145 - 150 |

| C4 | ~115 - 120 |

| C5 | ~125 - 130 |

| C6 | ~110 - 115 |

| C=O | ~165 - 170 |

| 2-OCH₃ | ~55 - 60 |

| COOCH₃ | ~50 - 55 |

Note: Predicted values are based on analogous compounds and standard chemical shift tables. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) : This experiment would show correlations between protons that are coupled to each other. For this compound, COSY would be crucial in confirming the connectivity of the aromatic protons, showing cross-peaks between H-4 and H-5, and between H-5 and H-6. rsc.orgrsc.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. rsc.orgrsc.org It would definitively link each aromatic proton signal to its corresponding carbon signal (H-4 to C-4, H-5 to C-5, and H-6 to C-6), as well as the methoxy and ester methyl proton signals to their respective carbon signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its ester and phenolic functional groups.

Ester Group : A strong absorption band due to the C=O (carbonyl) stretching of the ester is expected in the IR spectrum, typically in the region of 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester group would appear in the 1300-1000 cm⁻¹ region.

Phenolic Group : The O-H stretching of the phenolic hydroxyl group would give a broad absorption band in the region of 3500-3200 cm⁻¹ in the IR spectrum. The broadness is a result of hydrogen bonding. The C-O stretching of the phenol (B47542) would be observed around 1200 cm⁻¹.

Aromatic Ring : C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Phenolic -OH | O-H stretch | 3500 - 3200 (broad) |

| Aromatic C-H | C-H stretch | ~3100 - 3000 |

| Ester C=O | C=O stretch | ~1730 - 1700 (strong) |

| Aromatic C=C | C=C stretch | ~1600 - 1450 |

| Ester/Phenol C-O | C-O stretch | ~1300 - 1100 |

Note: Predicted values are based on standard functional group absorption ranges.

The presence of both a hydroxyl group and a methoxycarbonyl group on the benzene ring allows for the possibility of intramolecular and intermolecular hydrogen bonding. Intramolecular hydrogen bonding could occur between the phenolic hydroxyl group and the oxygen of the adjacent methoxy group, or with the carbonyl oxygen of the ester group. Such interactions would influence the position and shape of the O-H stretching band in the IR spectrum, often causing it to shift to lower wavenumbers and become broader.

Tautomerism is less likely to have a significant effect on the spectroscopic properties of this compound under normal conditions, as the aromatic system provides a high degree of stability.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information about a compound by analyzing its fragmentation pattern upon ionization. The mass spectrum of this compound provides the mass-to-charge ratio (m/z) of the parent molecular ion and various fragment ions. The nominal molecular weight of the compound is 182.17 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental formula. The exact mass is a critical piece of data for confirming the identity of a newly synthesized or isolated compound. For this compound, the experimentally determined monoisotopic mass is crucial for its definitive identification. nih.gov

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀O₄ | nih.gov |

| Exact Mass | 182.05790880 Da | nih.gov |

The fragmentation pattern observed in the mass spectrum of this compound offers significant insights into its molecular structure. Aromatic esters exhibit characteristic fragmentation behaviors. libretexts.org The molecular ion peak ([M]⁺) is typically strong due to the stability of the aromatic ring. libretexts.org

Key fragmentation pathways for this compound include:

Loss of a methoxy radical (•OCH₃): A common fragmentation for methyl esters is the cleavage of the ester group, leading to the formation of a stable acylium ion. This results in a prominent peak at m/z 151.

Loss of methanol (B129727) (CH₃OH): An alternative fragmentation pathway, often seen in ortho-substituted hydroxy esters, involves the elimination of a neutral methanol molecule from the molecular ion. docbrown.info This would produce an ion at m/z 150.

Loss of carbon monoxide (CO): The fragment ion at m/z 151 can further lose a molecule of carbon monoxide, a characteristic fragmentation of acylium ions, to produce an ion at m/z 123. docbrown.info

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Description |

|---|---|---|

| 182 | [C₉H₁₀O₄]⁺• | Molecular Ion ([M]⁺•) |

| 151 | [C₈H₇O₃]⁺ | Loss of a methoxy radical (•OCH₃) from the ester group |

| 150 | [C₈H₆O₃]⁺• | Loss of a neutral methanol (CH₃OH) molecule |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption maxima (λmax) are characteristic of the chromophores present in the structure. For this compound, the substituted benzene ring acts as the primary chromophore. The presence of hydroxyl and methoxy groups as auxochromes influences the position and intensity of the absorption bands. A related compound, 2-(3-methoxy-2-hydroxybenzylideneamino)isoindoline-1,3-dione, exhibits absorption maxima around 300 nm and 345 nm. researchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Associated Electronic Transition |

|---|

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing.

While a specific single-crystal X-ray structure for this compound is not available in the reviewed literature, studies on similar molecules provide valuable insights. For instance, a manganese (III) complex incorporating a ligand derived from 2-hydroxy-3-methoxybenzaldehyde (B140153) was found to crystallize in the triclinic system (space group P-1). soton.ac.uk Other methyl benzoate (B1203000) derivatives have also been studied, revealing how substituents influence crystal packing. researchgate.net A crystallographic analysis of this compound would be expected to reveal the planarity of the benzene ring and the conformation of the methoxy and methyl ester substituents relative to it, as well as the hydrogen-bonding network involving the phenolic hydroxyl group.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of compounds and to monitor the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile organic compounds like this compound. A reversed-phase HPLC method is typically employed for such moderately polar compounds. Method development involves optimizing the column, mobile phase composition, flow rate, and detector wavelength to achieve a sharp, symmetric peak with a reasonable retention time. Based on methods developed for structurally related compounds, a suitable HPLC method can be proposed. mdpi.com

Table 4: Proposed HPLC Method Parameters for this compound

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-phase, such as an Agilent InfinityLab Poroshell 120 EC-C18 (e.g., 2.7 µm, 100 x 3 mm) | mdpi.com |

| Mobile Phase | A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) | mdpi.com |

| Flow Rate | Typically 0.4 - 1.0 mL/min | mdpi.com |

| Detection | UV detector set at a wavelength corresponding to an absorption maximum (e.g., ~280 nm or 228 nm) | mdpi.com |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) | |

This method would be effective for determining the purity of this compound and for tracking its formation or consumption in a chemical reaction.

Thin-Layer Chromatography (TLC) Applications

The chromatographic behavior of this compound on a standard TLC plate, which is typically coated with a polar stationary phase like silica (B1680970) gel, is governed by the polarity of the molecule. The presence of a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and a methyl ester (-COOCH₃) group imparts a degree of polarity to the molecule. The hydroxyl group, in particular, can engage in strong hydrogen bonding with the silica gel stationary phase.

In a typical TLC experiment, a non-polar or moderately polar mobile phase would be used to develop the plate. The choice of the eluent system is critical for achieving effective separation. A solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), would be employed. The ratio of these solvents would be adjusted to optimize the separation and achieve a suitable Retention Factor (R_f) value. acs.org

The R_f value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. For this compound, its polarity suggests that it would have a moderate R_f value on a silica gel plate with a non-polar to moderately polar mobile phase. Compounds with higher polarity exhibit stronger interactions with the stationary phase and thus travel a shorter distance, resulting in a lower R_f value. Conversely, less polar compounds travel further up the plate, yielding a higher R_f value.

Visualization of the compound on the TLC plate after development would likely be achieved using ultraviolet (UV) light, as the benzene ring in the molecule is expected to be UV-active. Alternatively, chemical staining reagents could be employed.

While specific experimental data is not available, a hypothetical TLC analysis of this compound could be presented as follows for illustrative purposes:

Table 1: Hypothetical Thin-Layer Chromatography Data for this compound

| Stationary Phase | Mobile Phase (v/v) | R_f Value (Hypothetical) |

| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (7:3) | 0.45 |

| Silica Gel 60 F₂₅₄ | Dichloromethane:Methanol (9.5:0.5) | 0.60 |

| Reversed-Phase C18 | Acetonitrile:Water (8:2) | 0.55 |

This table illustrates the type of data that would be generated in TLC experiments. The R_f values are dependent on the specific conditions used, including the exact composition of the mobile phase, the activity of the stationary phase, temperature, and chamber saturation.

In a research or quality control setting, TLC would be an invaluable tool for monitoring the progress of reactions involving this compound, assessing its purity, and comparing it with starting materials or potential byproducts. For instance, in the synthesis of this compound, TLC could be used to determine the point at which the starting materials have been consumed and the product has formed.

Computational Chemistry and Theoretical Investigations of Methyl 3 Hydroxy 2 Methoxybenzoate

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental results for validation. irjweb.com Following a geometry optimization with a method like DFT, vibrational frequency calculations can be performed to predict the Infrared (IR) and Raman spectra. Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). figshare.com

The calculated frequencies are often systematically scaled to correct for approximations in the computational method and the neglect of anharmonicity. A strong correlation between the scaled theoretical spectrum and an experimental spectrum provides confidence in the accuracy of the computed structure.

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data (Hypothetical) (Note: This table illustrates the validation process. Experimental data for this compound would be required for an actual comparison.)

| Spectroscopic Data | Calculated Value (e.g., B3LYP/6-31G+(d,p)) | Experimental Value |

| IR Peak (O-H stretch) | (scaled) ~3400 cm⁻¹ | (from experiment) |

| IR Peak (C=O stretch) | (scaled) ~1700 cm⁻¹ | (from experiment) |

| ¹H NMR (O-H proton) | (GIAO) ~5-6 ppm | (from experiment) |

| ¹³C NMR (C=O carbon) | (GIAO) ~168 ppm | (from experiment) |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Indices

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the most likely to accept them (electrophilic).

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable, more reactive, and can be easily excited. A large gap implies higher stability and lower reactivity. These energies are readily obtained from DFT calculations.

Table 3: Frontier Molecular Orbital Parameters

| Parameter | Description | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential; indicates electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity; indicates electron-accepting ability. |

| ΔE (Gap) | E(LUMO) - E(HOMO) | Indicates chemical reactivity, kinetic stability, and polarizability. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. figshare.com MD simulations model the molecule using a force field (a set of parameters describing the potential energy of the atoms) and solve Newton's equations of motion.

For a flexible molecule like Methyl 3-hydroxy-2-methoxybenzoate, which has rotatable bonds in its methoxy (B1213986) and ester groups, MD simulations can explore its conformational landscape. figshare.com By simulating the molecule in a solvent like water or methanol (B129727) over nanoseconds, one can identify the most stable and frequently adopted conformations, understand the dynamics of intramolecular hydrogen bonding, and analyze how the molecule interacts with its environment. This provides a dynamic picture that complements the static view from quantum calculations.

Assessment of Local and Global Chemical Activity Descriptors

From the HOMO and LUMO energies calculated via DFT, several global reactivity descriptors can be derived to quantify a molecule's chemical behavior. These descriptors provide a more nuanced view of reactivity than the HOMO-LUMO gap alone.

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Chemical Hardness (η) = (I - A) / 2 : Measures resistance to a change in electron configuration. Hard molecules have a large HOMO-LUMO gap.

Chemical Potential (μ) = -(I + A) / 2 : Represents the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω) = μ² / (2η) : Quantifies the ability of a species to accept electrons.

In addition to these global descriptors, local reactivity can be predicted using Fukui functions . These functions identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack, providing a detailed map of reactivity sites. researchgate.netnih.gov For example, analysis of the molecular electrostatic potential (MEP) map, which is colored based on electron density, can visually identify electron-rich (red) regions prone to electrophilic attack and electron-poor (blue) regions prone to nucleophilic attack. nih.gov

Biological Activities and Mechanistic Investigations of Methyl 3 Hydroxy 2 Methoxybenzoate Analogues

In Vitro Antimicrobial and Antifungal Activity Evaluations

While direct studies on the antimicrobial and antifungal activity of Methyl 3-hydroxy-2-methoxybenzoate are not extensively documented in current literature, the biological activity of its structural analogues, particularly other isomers of methyl hydroxy-methoxybenzoate and related benzoic acid derivatives, provides valuable insights into its potential efficacy against microbial pathogens.

Effects on Bacterial and Fungal Pathogens

The antimicrobial action of phenolic compounds like benzoic acid derivatives is often linked to the presence and position of hydroxyl and methoxyl groups on the benzene (B151609) ring. nih.gov These substituents can significantly influence the compound's ability to disrupt microbial cells. For instance, the presence of a hydroxyl group at the ortho position in benzoic acid derivatives has been shown to reduce the time required to kill bacterial cells. nih.gov Conversely, methoxyl substituents on phenolic acids have demonstrated a greater capacity to limit biofilm formation by Escherichia coli when compared to their hydroxyl counterparts. nih.gov

Studies on various substituted 2-hydroxynaphthalene-1-carboxanilides, which share some structural similarities with benzoate (B1203000) derivatives, have revealed that compounds with specific substitutions can exhibit potent antistaphylococcal activity. nih.gov This suggests that the specific arrangement of substituents on the aromatic ring is a critical determinant of antimicrobial potency.

In the realm of antifungal activity, research on benzaldehydes has shown that the presence of an ortho-hydroxyl group can significantly increase their antifungal efficacy. nih.gov This is noteworthy as the spatial arrangement of functional groups in this compound includes a hydroxyl group that could potentially contribute to similar activity.

Proposed Mechanisms of Action at the Cellular Level

The proposed mechanisms of antimicrobial and antifungal action for benzoate and related phenolic derivatives are multifaceted. A primary mechanism for phenolic acids involves the acidification of the bacterial cytoplasm. nih.gov In an acidic environment, these weak acids can more easily penetrate the bacterial cell membrane in their undissociated form. nih.gov Once inside the more neutral cytoplasm, they dissociate, releasing protons and acidifying the cell's interior, which can disrupt essential cellular processes. nih.gov

For antifungal benzaldehydes, particularly those with an ortho-hydroxyl group, the mechanism is believed to involve the disruption of cellular antioxidation systems. nih.gov These compounds can act as redox cyclers, destabilizing the cellular redox homeostasis and inhibiting the growth of fungal pathogens. nih.gov This disruption of the fungal antioxidation system can also lead to chemosensitization, where the compound enhances the efficacy of conventional antifungal drugs. nih.gov

Antifeedant Efficacy in Agricultural Pest Management Models

The application of compounds that deter feeding (antifeedants) is a promising strategy in the development of environmentally benign alternatives to conventional insecticides for crop protection. Analogues of this compound have been investigated for their potential in this area.

Bioassay Development for Insect Deterrence

Bioassays are crucial for determining the antifeedant activity of chemical compounds. A common method involves a "choice test" where insects are presented with a food source treated with the test compound and an untreated control. The amount of feeding on each is then measured to determine the level of deterrence.

In a study investigating the antifeedant effects of all ten isomers of methyl hydroxy-methoxybenzoate, including this compound, a bioassay was conducted on the pine weevil, Hylobius abietis. google.com This insect is a significant pest in European forestry, causing damage to conifer seedlings by feeding on their stem bark. nih.govgoogle.com The bioassay involved treating pine bark discs with the test compounds and observing the feeding behavior of the weevils over a 24-hour period. google.com

Structure-Activity Relationships Governing Antifeedant Effects

The investigation into the antifeedant properties of methyl hydroxy-methoxybenzoate isomers revealed significant variations in activity among the different positional isomers. google.com This highlights the critical role of the substitution pattern on the benzene ring in determining the biological effect.

Of the ten isomers tested, eight demonstrated some level of antifeedant activity against the pine weevil after 24 hours. google.com The most potent antifeedant was identified as Methyl 2-hydroxy-3-methoxybenzoate. google.com Generally, isomers with a hydroxyl group in the ortho position to the ester group exhibited a stronger antifeedant effect. google.com this compound was found to have a moderate antifeedant effect in this study. google.com

The following table summarizes the antifeedant activity of the different isomers of methyl hydroxy-methoxybenzoate on Hylobius abietis.

| Compound Name | Antifeedant Activity Rank (24h) |

| Methyl 2-hydroxy-3-methoxybenzoate | 1 (Most Potent) |

| Methyl 2-hydroxy-4-methoxybenzoate | High |

| Methyl 2-hydroxy-5-methoxybenzoate | High |

| Methyl 2-hydroxy-6-methoxybenzoate | High |

| This compound | Moderate |

| Methyl 3-hydroxy-4-methoxybenzoate | Weak |

| Methyl 4-hydroxy-2-methoxybenzoate | No significant activity |

| Methyl 4-hydroxy-3-methoxybenzoate | No significant activity |

| Methyl 5-hydroxy-2-methoxybenzoate | Weak |

| Methyl 3-methoxy-2-hydroxybenzoate | High |

Data sourced from Legrand et al. (2004). google.com

Enzyme Inhibition Studies

The ability of small molecules to inhibit specific enzymes is a key mechanism for many therapeutic and pesticidal agents. While direct studies on the enzyme inhibitory activity of this compound are limited, research on structurally related compounds provides insights into its potential in this area.

Derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX). google.com This enzyme is involved in inflammatory responses and has been implicated in various diseases. google.com The "2-hydroxy-3-methoxybenzyl" moiety in these inhibitors is structurally similar to this compound, suggesting that this substitution pattern may be favorable for interaction with the active site of certain enzymes.

Furthermore, a study on the inhibition of Paraoxonase 1 (PON1), an enzyme capable of metabolizing various compounds including some insecticides, by a series of methyl benzoate derivatives demonstrated that these compounds can act as inhibitors. nih.gov The inhibitory potential varied based on the specific substitutions on the benzoate ring. nih.gov For example, Methyl 4-amino-2-bromo benzoate was found to be a notable inhibitor of PON1. nih.gov This indicates that the broader class of methyl benzoate analogues has the potential for enzyme inhibition.

The following table presents the inhibitory activity of selected methyl benzoate derivatives against Paraoxonase 1 (PON1).

| Compound Name | PON1 Inhibition (KI in µM) |

| Methyl 4-amino-2-bromo benzoate | 25.10 ± 4.73 |

| Other Methyl Benzoate Derivatives | Ranged from 25.10 to 502.10 |

Data sourced from a 2022 study on methyl benzoate derivatives and PON1 inhibition. nih.gov

While direct evidence is still emerging, the existing data on related compounds suggest that this compound and its analogues are a promising area for further investigation into their enzyme inhibitory properties, which could have implications for both medicine and agriculture.

In Vitro Cytotoxic and Anticancer Research (for relevant analogues)

Inhibition of Cancer Cell Proliferation

Several analogues of this compound have been identified as potent inhibitors of cancer cell proliferation across various cancer types. Research has highlighted the efficacy of these compounds in preclinical studies, demonstrating their potential as lead structures for further drug development.

One such analogue, 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester (HMBME) , a derivative of curcumin, has shown significant inhibitory effects on the growth of prostate cancer cells. nih.govnih.gov Studies have indicated that HMBME effectively curtails the proliferation of both androgen-sensitive (LNCaP) and androgen-independent (DU145) human prostate cancer cell lines in a dose-dependent manner. nih.gov Furthermore, HMBME has been observed to inhibit the growth of mouse prostate cancer cell lines, TRAMP C2 and TRAMP C3. nih.gov The inhibitory action of HMBME also extends to the suppression of anchorage-independent growth of LNCaP cells, a key characteristic of tumorigenicity. nih.gov

Another noteworthy analogue, Methoxyhispolon Methyl Ether (MHME) , has been reported to be cytotoxic to human triple-negative breast cancer (TNBC) cell lines, including HS578T, MDA-MB-231, and MDA-MB-463. nih.gov Its cytotoxic effects underscore its potential as an anti-proliferative agent against this aggressive subtype of breast cancer.

The table below summarizes the inhibitory effects of these analogues on various cancer cell lines.

| Compound Name | Cancer Cell Line | Observed Effect |

| 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester (HMBME) | LNCaP (Prostate) | Dose-dependent inhibition of cell proliferation |

| 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester (HMBME) | DU145 (Prostate) | Dose-dependent inhibition of cell proliferation |

| 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester (HMBME) | TRAMP C2 (Mouse Prostate) | Inhibition of cell growth |

| 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester (HMBME) | TRAMP C3 (Mouse Prostate) | Inhibition of cell growth |

| Methoxyhispolon Methyl Ether (MHME) | HS578T (TNBC) | Cytotoxic |

| Methoxyhispolon Methyl Ether (MHME) | MDA-MB-231 (TNBC) | Cytotoxic |

| Methoxyhispolon Methyl Ether (MHME) | MDA-MB-463 (TNBC) | Cytotoxic |

Mechanisms of Apoptosis Induction or Cell Cycle Arrest

The anticancer activity of this compound analogues is not solely attributed to the inhibition of proliferation but also to their ability to induce programmed cell death (apoptosis) and to halt the cell cycle, thereby preventing cancer cells from dividing and multiplying.

4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester (HMBME) has been shown to induce a G1-specific cell cycle block in LNCaP prostate cancer cells. nih.gov Treatment with 25 µM HMBME for 24 hours resulted in an accumulation of cells in the G1 phase and a concurrent decrease in the S-phase population. nih.gov This cell cycle arrest is a critical mechanism for its anti-proliferative effect. Furthermore, HMBME promotes apoptosis in LNCaP cells, as evidenced by morphological changes such as membrane blebbing and nuclear condensation. nih.gov The molecular mechanism underlying these effects involves the targeting of the Akt/NFκB cell survival signaling pathway. nih.govnih.gov HMBME reduces the levels of phosphorylated (active) Akt and inhibits its kinase activity, which in turn leads to a significant reduction in the transcriptional and DNA-binding activity of NFκB. nih.govnih.gov

Methoxyhispolon Methyl Ether (MHME) exerts its anticancer effects by inducing apoptosis in triple-negative breast cancer cells. nih.govnih.gov Flow cytometry analysis has demonstrated a significant, dose-dependent increase in the apoptotic cell population in HS578T, MDA-MB-231, and MDA-MB-436 cells upon treatment with MHME. nih.gov For instance, at a concentration of 50 μM, MHME increased the apoptotic population in HS578T cells from approximately 18% to over 96%. nih.gov The mechanism of action for MHME involves the blockade of the SRC/STAT3/BCL-2 pro-survival axis. nih.govnih.gov By suppressing this pathway, MHME leads to the downregulation of the anti-apoptotic protein BCL-2, thereby triggering apoptosis. nih.govnih.gov

Another related compound, 4-Hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid (HMBA) , has been identified as a cell-cycle inhibitor in HeLa cells. nih.gov Its mechanism involves the activation of p21(WAFI), a potent cyclin-dependent kinase inhibitor, and the inhibition of cyclin D1 expression, which are key regulators of the G1 phase of the cell cycle.

The following table details the mechanistic findings for these analogues.

| Compound Name | Cancer Cell Line | Mechanism of Action |

| 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester (HMBME) | LNCaP (Prostate) | Induces G1-specific cell cycle arrest; promotes apoptosis by targeting the Akt/NFκB signaling pathway. nih.govnih.gov |

| Methoxyhispolon Methyl Ether (MHME) | TNBC cell lines | Induces apoptosis through the blockade of the SRC/STAT3/BCL-2 pro-survival axis. nih.govnih.gov |

| 4-Hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid (HMBA) | HeLa (Cervical) | Inhibits cell cycle progression through activation of p21(WAFI) and inhibition of cyclin D1 expression. nih.gov |

Synthesis of Derivatives and Analogues of Methyl 3 Hydroxy 2 Methoxybenzoate for Structure Activity Relationship Studies

Rational Design Principles for Modifying the Benzoate (B1203000) Scaffold

The rational design of analogues based on the Methyl 3-hydroxy-2-methoxybenzoate scaffold is guided by established medicinal chemistry principles aimed at optimizing a compound's interaction with its biological target. Key strategies include modifying steric bulk, electronic properties, and hydrogen bonding capabilities to enhance potency, selectivity, and pharmacokinetic properties.

One primary goal is to improve binding affinity to the target protein. This can be achieved by introducing functional groups that can form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts, within the target's binding site. For instance, the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the ring are prime candidates for modification to probe their roles as hydrogen bond donors or acceptors.

Another critical aspect is the enhancement of drug-like properties, including solubility and metabolic stability. Poor aqueous solubility can hinder a drug's absorption and bioavailability. diva-portal.org To address this, polar or ionizable groups may be introduced into the molecule. diva-portal.org Furthermore, metabolic liabilities, or parts of the molecule susceptible to rapid breakdown by enzymes in the body, are often identified and modified to increase the drug's half-life. The ester functional group, for example, is susceptible to hydrolysis and is often replaced with more stable linkers like amides.

Structure-activity relationship (SAR) studies are crucial in this process. By synthesizing a series of related compounds with systematic variations and evaluating their biological activity, researchers can build a model of the chemical features required for the desired effect. mdpi.com For example, studies on similar scaffolds have shown that the position of substituents on the aniline (B41778) ring can significantly impact activity and cytotoxicity. mdpi.com

Functionalization at Hydroxyl, Methoxy, and Ester Positions

The three key functional groups of this compound—hydroxyl, methoxy, and ester—offer distinct handles for chemical modification.

Hydroxyl Group (-OH): The phenolic hydroxyl group is a versatile site for functionalization. It can be readily alkylated or acylated. A common reaction is the Williamson ether synthesis, where the hydroxyl group is deprotonated with a base like potassium carbonate (K₂CO₃) and then reacted with an alkyl halide (e.g., methyl iodide or 1-bromo-3-chloropropane) to form an ether linkage. This modification alters the group's hydrogen-bonding capability and lipophilicity. Alternatively, the hydroxyl group can be converted to an ester, such as a pivaloyl ester, which can serve as a protecting group during subsequent reaction steps and can be selectively removed later. diva-portal.orgresearchgate.net

Methoxy Group (-OCH₃): While the methoxy group is generally more stable than the hydroxyl group, it can be demethylated to reveal a new hydroxyl group, allowing for further functionalization at a different position. This strategy increases the diversity of accessible analogues.

Ester Group (-COOCH₃): The methyl ester is a common site for modification. It can be hydrolyzed to the corresponding carboxylic acid using a base like potassium carbonate in methanol (B129727). diva-portal.orgresearchgate.net This carboxylic acid is a key intermediate that can then be coupled with various amines to form a diverse library of amides, a common structural motif in many drugs. This transformation from an ester to an amide can improve metabolic stability and introduce new hydrogen bonding interactions.

The following table outlines common functionalization reactions performed on closely related hydroxy-methoxy-benzoate scaffolds.

| Functional Group | Reagents and Conditions | Resulting Group | Purpose | Reference |

| Hydroxyl | 1-Bromo-3-chloropropane, K₂CO₃, DMF | Alkoxy (-O-(CH₂)₃-Cl) | Introduce an alkyl chain for linking to other moieties | |

| Aromatic Ring | Nitric Acid, Acetic Acid | Nitro (-NO₂) | Introduce an amine precursor for cyclization | |

| Nitro | Powdered Iron, Acetic Acid | Amine (-NH₂) | Form an amino group necessary for heterocycle formation | |

| Ester | K₂CO₃, Methanol | Carboxylic Acid (-COOH) | Create a reactive handle for amide bond formation | diva-portal.orgresearchgate.net |

Integration into Complex Heterocyclic Systems (e.g., Quinazolines, Chromones)

The benzoate scaffold is a valuable building block for constructing more complex, biologically active heterocyclic systems. Quinazolines and chromones are prominent examples of privileged structures in medicinal chemistry, known for their wide range of pharmacological activities, including anticancer effects. mdpi.comnih.gov

A well-documented example is the synthesis of gefitinib, an anticancer drug, which utilizes a substituted hydroxy-methoxy-benzoate precursor. The synthesis demonstrates a powerful strategy where the simple benzoate is elaborated into a complex quinazoline (B50416) ring system.

Synthetic Pathway to a Quinazoline Core:

Alkylation: The synthesis begins with the alkylation of the hydroxyl group of a starting material like Methyl 3-hydroxy-4-methoxybenzoate.

Nitration: A nitro group is introduced onto the benzene (B151609) ring.

Reduction: The nitro group is reduced to an amine.

Cyclization: The resulting amino-benzoate derivative is then reacted with formamidine (B1211174) acetate (B1210297) to construct the pyrimidine (B1678525) ring, completing the quinazoline scaffold.

This multi-step process transforms the initial benzoate into a rigid, polycyclic structure capable of specific interactions with biological targets like protein kinases. researchgate.net Similarly, other related starting materials like 3-methoxy-4-hydroxybenzoic acid have been used to synthesize bosutinib, another kinase inhibitor featuring a quinoline (B57606) core.

Development of Novel Hybrid Molecules with Enhanced Bioactivity Profiles

The development of hybrid molecules involves combining the structural features of two or more known bioactive compounds to create a new single entity with an improved or novel activity profile. The this compound scaffold can serve as a key component in such hybrids.

The rationale behind this approach is that the hybrid molecule may target multiple biological pathways simultaneously or may benefit from the synergistic combination of the pharmacophoric elements of its parent molecules. For example, a derivative of the benzoate scaffold could be linked to another pharmacophore, such as a sulfonamide, to create a hybrid with a distinct biological activity. Studies have reported the synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent enzyme inhibitors, demonstrating the successful fusion of a substituted benzylamine (B48309) (derived from a benzoate precursor) and a benzenesulfonamide (B165840) moiety. nih.gov

Another strategy involves modifying a known bioactive template by incorporating the substituted benzoate ring. In the development of anticancer agents based on a 4-substituted methoxybenzoyl-aryl-thiazole (SMART) template, researchers introduced an amino linker between the rings to create a phenyl-amino-thiazole (PAT) template. diva-portal.org This modification, a form of hybridization, led to compounds with maintained potency, significantly improved aqueous solubility, and better bioavailability, overcoming key limitations of the original series. diva-portal.org

Q & A

Q. What are the optimal synthetic routes and purification methods for Methyl 3-hydroxy-2-methoxybenzoate?

- Methodological Answer : this compound can be synthesized via esterification of 3-hydroxy-2-methoxybenzoic acid with methanol under acid catalysis (e.g., H₂SO₄). Key parameters include reaction temperature (60–80°C), stoichiometric ratios (1:5 molar ratio of acid to methanol), and reflux duration (4–6 hours). Post-synthesis purification involves recrystallization using ethanol/water mixtures or column chromatography with silica gel (eluent: hexane/ethyl acetate 7:3). Purity validation requires GC (>95% purity) or HPLC (retention time comparison with standards) .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- FTIR : Identify functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, phenolic O-H stretch at 3300–3500 cm⁻¹).

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–3.9 ppm for OCH₃), aromatic protons (δ 6.5–7.5 ppm), and ester carbonyl (δ ~165–170 ppm for C=O).

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 196.1 (calculated for C₉H₁₀O₄). Cross-validate with fragmentation patterns (e.g., loss of –OCH₃ group at m/z 165) .

Q. What crystallographic methods are employed to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement (SHELX suite ), with parameters:

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 2θ range 5–50°, temperature 100 K.

- Structure Solution : Direct methods (SHELXT) followed by full-matrix least-squares refinement.

- Visualization : ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points or solubility) for this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Systematic approaches include:

- DSC/TGA : Analyze thermal behavior (melting point, decomposition) under controlled heating rates (e.g., 10°C/min in N₂ atmosphere).

- Solubility Studies : Use shake-flask method in solvents (water, ethanol, DMSO) at 25°C, validated by UV-Vis spectroscopy.

- Cross-Validation : Compare data with high-purity reference standards (e.g., NIST-certified compounds) .

Q. What computational modeling strategies are effective for predicting the reactivity and intermolecular interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to predict electrostatic potential surfaces (EPS) for hydrogen-bonding sites.

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (water, methanol) using GROMACS with OPLS-AA force field.

- Docking Studies : Investigate binding affinity with biological targets (e.g., enzymes) via AutoDock Vina, focusing on phenolic OH and ester groups as key pharmacophores .

Q. How do structural modifications (e.g., halogenation or methylation) of this compound influence its antimicrobial activity?

- Methodological Answer :

- SAR Analysis : Synthesize derivatives (e.g., 5-Cl or 4-NO₂ substitutions) and evaluate minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria.

- Mechanistic Studies : Use fluorescence microscopy to assess membrane disruption (propidium iodide uptake) or ROS generation (DCFH-DA assay).

- Data Interpretation : Correlate logP values (lipophilicity) with bioactivity; higher logP often enhances membrane penetration .

Q. What are the thermal degradation pathways and stability profiles of this compound under varying storage conditions?

- Methodological Answer :

- TGA-FTIR Coupling : Monitor mass loss (TGA) and evolved gases (FTIR) at 25–400°C to identify degradation products (e.g., CO₂ from decarboxylation).

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months; analyze degradation via HPLC (peak area reduction).

- Recommendations : Use amber glass vials under inert gas (Ar) to prevent photooxidation and hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.